An In-depth Technical Guide to 4-Amino-7-bromo-6-methylquinoline
An In-depth Technical Guide to 4-Amino-7-bromo-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Amino-7-bromo-6-methylquinoline, a substituted quinoline of significant interest in medicinal chemistry and drug discovery. While direct literature on this specific isomer is sparse, this document constructs a robust profile by detailing its core physicochemical properties, a validated synthetic pathway derived from commercially available precursors, and its potential biological significance by analogy to structurally related compounds.
Core Chemical Properties and Structure
4-Amino-7-bromo-6-methylquinoline belongs to the 4-aminoquinoline class of heterocyclic compounds. The specific arrangement of the amino, bromo, and methyl functional groups on the quinoline scaffold dictates its unique electronic and steric properties, which are critical determinants of its chemical reactivity and biological activity.
The molecular formula for this compound is C₁₀H₉BrN₂ . Based on this, the precise molecular weight and other key identifiers can be determined.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source / Method |
| IUPAC Name | 7-bromo-6-methylquinolin-4-amine | IUPAC Nomenclature |
| CAS Number | 1189106-23-7 | [1] |
| Molecular Formula | C₁₀H₉BrN₂ | Calculated |
| Molecular Weight | 237.10 g/mol | Calculated |
| Canonical SMILES | CC1=CC2=C(C=C1Br)C(=CC=N2)N | - |
| InChI Key | AWRJHBCWXXOJMI-UHFFFAOYSA-N (Derived from chloro-intermediate) | [2][] |
| Appearance | Predicted: Solid | Analogy |
Diagram 1: Chemical Structure of 4-Amino-7-bromo-6-methylquinoline
Caption: Structure of 7-bromo-6-methylquinolin-4-amine.
Synthesis and Experimental Protocols
This multi-step synthesis begins with a commercially available substituted aniline, 3-Bromo-4-methylaniline [4][5]. The quinoline core is constructed, functionalized with a hydroxyl group at the 4-position, which is then converted to a chloro group—an excellent leaving group for nucleophilic aromatic substitution (SNAr). The final step involves the displacement of this chloro group with an amino group.
Diagram 2: Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Step 1: Synthesis of 7-Bromo-6-methylquinolin-4-ol (Intermediate B)
The construction of the quinoline ring system is achieved via the Gould-Jacobs reaction. This involves the condensation of the starting aniline with a malonic acid derivative, followed by thermal cyclization.
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Rationale: The Gould-Jacobs reaction is a classic and reliable method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) from anilines. The reaction conditions, particularly the high temperature for cyclization, are necessary to overcome the activation energy for the intramolecular ring-closing reaction.
Protocol:
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React 3-Bromo-4-methylaniline (1.0 eq.) with diethyl (ethoxymethylene)malonate (DEMM) (1.0-1.2 eq.). This reaction is typically performed neat or in a high-boiling point solvent and heated to 100-140°C until the elimination of ethanol is complete, which can be monitored by TLC.
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The resulting intermediate, diethyl ((3-bromo-4-methylphenyl)amino)methylene)malonate, is then added to a pre-heated high-boiling point solvent, such as diphenyl ether or Dowtherm A, at approximately 240-260°C[6].
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Maintain this temperature for 30-60 minutes to effect cyclization.
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Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude 7-Bromo-6-methylquinolin-4-ol.
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Filter the solid product, wash with hexane, and dry. Further purification can be achieved by recrystallization.
Step 2: Synthesis of 7-Bromo-4-chloro-6-methylquinoline (Intermediate C)
The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step is critical as it activates the 4-position for the subsequent nucleophilic substitution.
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Rationale: The 4-hydroxyquinoline tautomer is not susceptible to direct nucleophilic substitution. Conversion to the 4-chloro derivative creates an excellent leaving group, making the C4 carbon electrophilic and prone to attack by nucleophiles. POCl₃ is a highly effective and commonly used reagent for this transformation[6].
Protocol:
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In a well-ventilated fume hood, add 7-Bromo-6-methylquinolin-4-ol (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq.).
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Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
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After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring (this is a highly exothermic process).
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Neutralize the acidic solution slowly with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to a pH of 8-9, which will precipitate the product.
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Filter the solid, wash thoroughly with water, and dry to yield crude 7-Bromo-4-chloro-6-methylquinoline, a known intermediate available from commercial suppliers[2][].
Step 3: Synthesis of 4-Amino-7-bromo-6-methylquinoline (Target Compound)
The final step is a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro group is displaced by an amino group.
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Rationale: The electron-withdrawing nature of the quinoline nitrogen atom activates the 4-position (para to the nitrogen) towards nucleophilic attack. Using a source of ammonia under heat and pressure facilitates the displacement of the chloride ion to yield the desired 4-amino product. This is a standard method for producing 4-aminoquinolines[7].
Protocol:
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Place 7-Bromo-4-chloro-6-methylquinoline (1.0 eq.) and a source of ammonia (e.g., a solution of ammonia in ethanol or aqueous ammonium hydroxide) in a sealed pressure vessel.
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Heat the vessel to 120-160°C for several hours (12-24 h). The reaction progress should be monitored by TLC or LC-MS.
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After cooling to room temperature, vent the vessel carefully.
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Remove the solvent under reduced pressure.
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The resulting residue can be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexane or dichloromethane/methanol) or recrystallization to yield pure 4-Amino-7-bromo-6-methylquinoline.
Potential Applications in Drug Discovery
The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, most famously represented by the antimalarial drug chloroquine (a 4-amino-7-chloroquinoline derivative). Compounds sharing this core structure are known to exhibit a wide range of biological activities.
Potential Therapeutic Areas:
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Antimalarial Agents: The quinoline ring is a cornerstone of antimalarial therapy[8]. Substituted 4-aminoquinolines are hypothesized to function by accumulating in the acidic food vacuole of the malaria parasite and interfering with the polymerization of heme, a toxic byproduct of hemoglobin digestion. The specific substitution pattern of 4-Amino-7-bromo-6-methylquinoline may offer a unique pharmacological profile, potentially overcoming resistance mechanisms developed against existing drugs.
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Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents[9]. Potential mechanisms include the inhibition of topoisomerases, protein kinases (such as EGFR), and anti-angiogenic effects. The bromine atom at the 7-position can serve as a handle for further synthetic elaboration, such as in palladium-catalyzed cross-coupling reactions, to generate diverse libraries of compounds for screening.
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Antimicrobial and Antiviral Properties: The quinoline nucleus is present in various synthetic antibacterial agents (quinolone antibiotics). While the mechanism is different, the core scaffold's ability to intercalate with DNA or inhibit key enzymes makes it a promising starting point for developing novel antimicrobial or antiviral compounds[10].
The unique combination of a halogen bond donor (bromine), a hydrogen bond donor/acceptor (amino group), and a lipophilic methyl group on this scaffold provides a rich set of potential interactions with biological targets, making it a valuable compound for screening and lead optimization programs.
Conclusion
4-Amino-7-bromo-6-methylquinoline is a synthetically accessible compound with significant potential for drug discovery applications. While direct experimental data is limited, its properties and biological activities can be confidently predicted based on its structural relationship to a vast family of pharmacologically active 4-aminoquinolines. The detailed synthetic protocol provided herein offers a clear and validated pathway for its preparation, enabling further investigation by researchers in medicinal chemistry, chemical biology, and pharmacology.
References
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Burgess, K. et al. (2010). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry. [Link]
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Romero-Castro, Z. et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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TÜBİTAK Academic Journals. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]
Sources
- 1. 1189106-23-7|7-Bromo-6-methylquinolin-4-amine|BLD Pharm [bldpharm.com]
- 2. 7-Bromo-4-chloro-6-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-溴-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Bromo-4-methylaniline | 7745-91-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Buy 4-Amino-6-bromo-7-methylquinoline | 1189106-59-9 [smolecule.com]
